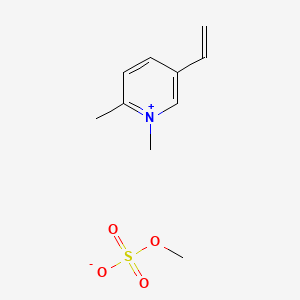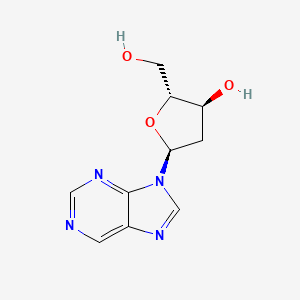
Revospirone
Vue d'ensemble
Description
Revospirone, également connu sous le nom de BAY Vq 7813, est un médicament azapirone qui a été breveté comme tranquillisant vétérinaire mais n'a jamais été commercialisé. Il agit comme un agoniste partiel sélectif du récepteur 5-HT1A, similaire à d'autres azapirones comme la buspirone. This compound produit la 1-(2-pyrimidinyl)pipérazine comme métabolite actif, qui agit également comme un antagoniste du récepteur α2-adrénergique .
Applications De Recherche Scientifique
Revospirone has several scientific research applications:
Chemistry: Used as a model compound to study azapirone derivatives.
Biology: Investigated for its effects on serotonin receptors.
Medicine: Explored for potential therapeutic uses in anxiety and depression due to its 5-HT1A receptor activity.
Industry: Potential use in veterinary medicine as a tranquilizer.
Mécanisme D'action
Target of Action
Revospirone, an azapirone drug, primarily targets the 5-HT1A receptor , where it acts as a partial agonist . This receptor is a subtype of the serotonin receptor, which plays a crucial role in neurotransmission and the regulation of various physiological processes. In addition to this, this compound also produces an active metabolite, 1-(2-pyrimidinyl)piperazine (1-PP), which acts as an α2-adrenergic receptor antagonist .
Mode of Action
This action can modulate the release of serotonin, a neurotransmitter involved in mood regulation, anxiety, and other functions . The active metabolite 1-PP antagonizes α2-adrenergic receptors, which can influence the release of norepinephrine, another neurotransmitter .
Pharmacokinetics
Like other azapirones, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver (producing the active metabolite 1-pp), and excreted via the kidneys .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its modulation of neurotransmission via the 5-HT1A and α2-adrenergic receptors. By influencing the activity of these receptors, this compound can alter the release and reuptake of serotonin and norepinephrine, potentially impacting mood, anxiety, and other neurological functions .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Revospirone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It acts as a selective 5-hydroxytryptamine 1A receptor partial agonist, which means it binds to and activates these receptors to a lesser extent than a full agonist . Additionally, this compound produces 1-(2-pyrimidinyl)piperazine as an active metabolite, which acts as an alpha-2 adrenergic receptor antagonist . This interaction with alpha-2 adrenergic receptors can influence neurotransmitter release and modulate various physiological responses.
Cellular Effects
This compound affects various types of cells and cellular processes. By acting as a partial agonist at 5-hydroxytryptamine 1A receptors, it can influence cell signaling pathways, gene expression, and cellular metabolism . The activation of these receptors can lead to changes in intracellular cyclic adenosine monophosphate levels, which in turn can affect the activity of protein kinase A and other downstream signaling molecules. This modulation of signaling pathways can impact cellular functions such as neurotransmitter release, cell proliferation, and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a selective 5-hydroxytryptamine 1A receptor partial agonist, this compound binds to these receptors and activates them to a lesser extent than a full agonist . This partial activation can lead to a balanced modulation of receptor activity, reducing the risk of overstimulation. Additionally, the active metabolite 1-(2-pyrimidinyl)piperazine acts as an alpha-2 adrenergic receptor antagonist, which can inhibit the release of norepinephrine and other neurotransmitters .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but its active metabolite 1-(2-pyrimidinyl)piperazine may undergo further metabolic transformations . Long-term exposure to this compound can lead to adaptive changes in receptor expression and signaling pathways, which may influence its efficacy and safety profile.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit anxiolytic and sedative effects, while higher doses could potentially lead to adverse effects such as hypotension and bradycardia . Studies in animal models have shown that there is a threshold dose below which this compound is effective without causing significant side effects. At higher doses, the risk of toxicity and adverse effects increases, highlighting the importance of dose optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including phase I and phase II metabolic reactions . In phase I reactions, this compound undergoes oxidation, reduction, and hydrolysis, primarily catalyzed by cytochrome P450 enzymes . In phase II reactions, the compound undergoes conjugation with endogenous molecules such as glucuronic acid and glutathione, increasing its hydrophilicity and facilitating its excretion . These metabolic transformations can influence the pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. After entering the systemic circulation, it is distributed to different tissues based on factors such as blood perfusion, tissue binding, and membrane permeability . The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . The distribution of this compound is generally uneven, with higher concentrations in richly vascularized areas.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the endoplasmic reticulum, mitochondria, or nucleus, where it can interact with specific biomolecules and exert its effects . The subcellular distribution of this compound can impact its pharmacological properties and therapeutic potential.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la Revospirone implique plusieurs étapes, en commençant par la préparation de la structure de base du benzothiazole. Les étapes clés comprennent :
Formation du noyau benzothiazole : Ceci implique la cyclisation du 2-aminobenzènethiol avec un dérivé d'acide carboxylique approprié.
Attachement du cycle pipérazine : Le cycle pipérazine est introduit par une réaction de substitution nucléophile.
Modifications finales :
Méthodes de production industrielle
La production industrielle de la this compound impliquerait probablement l'optimisation de la voie de synthèse pour maximiser le rendement et la pureté. Cela inclut :
Catalyse : Utilisation de catalyseurs pour améliorer l'efficacité de la réaction.
Purification : Utilisation de techniques telles que la cristallisation et la chromatographie pour purifier le produit final.
Extensibilité : S'assurer que le processus est extensible pour une production à grande échelle.
Analyse Des Réactions Chimiques
Types de réactions
La Revospirone subit plusieurs types de réactions chimiques :
Oxydation : Peut être oxydée pour former des sulfoxydes et des sulfones.
Réduction : Les réactions de réduction peuvent modifier le cycle benzothiazole.
Substitution : Des réactions de substitution nucléophile et électrophile peuvent se produire sur le cycle aromatique et la partie pipérazine.
Réactifs et conditions courantes
Agents oxydants : Peroxyde d'hydrogène, acide m-chloroperbenzoïque.
Agents réducteurs : Hydrure de lithium et d'aluminium, borohydrure de sodium.
Réactifs de substitution : Agents halogénants, agents alkylants.
Produits principaux
Produits d'oxydation : Sulfoxydes et sulfones.
Produits de réduction : Dérivés du benzothiazole réduits.
Produits de substitution : Divers dérivés substitués du benzothiazole et de la pipérazine.
Applications de la recherche scientifique
La this compound a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier les dérivés de l'azapirone.
Biologie : Enquêté pour ses effets sur les récepteurs de la sérotonine.
Médecine : Exploré pour ses utilisations thérapeutiques potentielles dans l'anxiété et la dépression en raison de son activité sur le récepteur 5-HT1A.
Industrie : Utilisation potentielle en médecine vétérinaire comme tranquillisant.
Mécanisme d'action
La this compound exerce ses effets principalement par l'agonisme partiel au niveau du récepteur 5-HT1A. Cette interaction module la libération de neurotransmetteurs tels que la sérotonine, ce qui conduit à des effets anxiolytiques et antidépresseurs. Le métabolite actif, la 1-(2-pyrimidinyl)pipérazine, contribue également à son profil pharmacologique en antagonisant les récepteurs α2-adrénergiques .
Comparaison Avec Des Composés Similaires
Composés similaires
Buspirone : Une autre azapirone ayant une activité similaire sur le récepteur 5-HT1A.
Gepirone : Partage le même mécanisme d'action, mais diffère dans son profil pharmacocinétique.
Ipsapirone : Applications thérapeutiques similaires, mais avec des affinités de liaison aux récepteurs différentes.
Unicité de la Revospirone
La this compound est unique en raison de son profil spécifique de liaison aux récepteurs et de la production d'un métabolite actif qui contribue à ses effets pharmacologiques globaux. Contrairement à certaines autres azapirones, elle a été spécifiquement développée pour un usage vétérinaire, bien qu'elle n'ait jamais été commercialisée .
Si vous avez d'autres questions ou si vous avez besoin de plus amples détails, n'hésitez pas à nous les poser !
Propriétés
IUPAC Name |
1,1-dioxo-2-[3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]-1,2-benzothiazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3S/c24-17-15-5-1-2-6-16(15)27(25,26)23(17)10-4-9-21-11-13-22(14-12-21)18-19-7-3-8-20-18/h1-3,5-8H,4,9-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLTZRTXQLNGED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C(=O)C3=CC=CC=C3S2(=O)=O)C4=NC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10241982 | |
| Record name | Revospirone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10241982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95847-87-3 | |
| Record name | 1,2-Benzisothiazol-3(2H)-one, 2-[3-[4-(2-pyrimidinyl)-1-piperazinyl]propyl]-, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95847-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Revospirone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095847873 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Revospirone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10241982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | REVOSPIRONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X8764TW2J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the focus of the research paper and its relevance to Revospirone?
A: The research paper focuses on understanding the structure-activity relationship (SAR) of saccharin derivatives, specifically those analogous to Ipsapirone and this compound []. While the abstract doesn't provide detailed results, it highlights the use of radioligand binding studies and computational modeling. These methods are crucial for:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1213434.png)







![(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-[5-(2-furanyl)-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinyl]methanone](/img/structure/B1213446.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[5-(2-methyl-3-furanyl)-4-(2-methylpropyl)-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1213447.png)
